3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one is an organic compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure includes a benzyloxy group that enhances its chemical properties and biological interactions.
This compound can be synthesized through various chemical methods, primarily involving reactions of substituted phenols and carboxylic acids. The benzoxazole moiety has been widely studied due to its presence in numerous natural products and synthetic compounds with pharmacological relevance.
3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one can be classified as:
The synthesis of 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
The synthesis often employs techniques such as:
The molecular formula of 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one is . The structure features:
Key structural data includes:
3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions:
Reactions are typically monitored using Thin Layer Chromatography (TLC), and products are characterized using NMR and IR spectroscopy.
The mechanism of action for 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one is not fully elucidated but may involve:
Research indicates that compounds containing benzoxazole moieties exhibit various biological properties, including antimicrobial and anticancer activities.
Analytical methods such as High Performance Liquid Chromatography (HPLC) are often employed for purity assessment and quantification in synthetic processes.
The structural architecture of 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one (CAS 833430-32-3) exemplifies a deliberate hybrid design strategy that mergges pharmacophores targeting complementary biological pathways. This compound integrates a benzo[d]oxazol-2(3H)-one core—known for its neurological activity—with a 4-(benzyloxy)benzyl moiety that exhibits distinct pharmacological properties. The benzyloxy group's electron-rich aromatic system facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the methylene linker between the benzoxazolone and benzyloxybenzyl groups provides conformational flexibility essential for optimal target engagement. This dual-pharmacophore approach enables simultaneous modulation of multiple biological targets, particularly monoamine oxidase (MAO) and GABAergic systems, as evidenced by structural analogues demonstrating nanomolar MAO-B inhibition [3]. The rational design prioritizes balanced lipophilicity (LogP ≈ 3.5) to ensure sufficient blood-brain barrier penetration while maintaining aqueous solubility for bioavailability .
Table 1: Key Molecular Properties Enabling Dual-Target Activity
Property | Value | Biological Significance |
---|---|---|
Molecular Weight | 331.37 g/mol | Optimal for CNS penetration |
Calculated LogP | 3.47 | Balances membrane permeability & solubility |
Hydrogen Bond Acceptors | 3 | Facilitates target binding interactions |
Rotatable Bonds | 5 | Provides conformational flexibility |
Aromatic Rings | 3 | Enables π-stacking with protein residues |
Synthesis of the target compound employs a convergent strategy featuring three critical stages: benzoxazolone core formation, benzyloxy introduction, and final alkylation. The benzoxazolone ring is typically constructed via condensation of o-aminophenol derivatives with phosgene equivalents under reflux conditions, with 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one serving as an efficient carbonyl transfer reagent due to its stability and recyclability [7]. Subsequent O-benzylation utilizes 4-(bromomethyl)phenyl benzoate under phase-transfer conditions (K₂CO₃, DMF, 80°C) to install the benzyloxy group. The pivotal N-alkylation step employs a Mitsunobu reaction (DIAD, PPh₃) or nucleophilic displacement (K₂CO₃, acetonitrile, reflux) to couple 4-(benzyloxy)benzyl bromide with the benzoxazolone nitrogen, achieving yields of 68-75% after silica gel chromatography [6]. Critical purification involves sequential recrystallization from ethanol/water (1:3) and preparative HPLC (C18 column, methanol-water gradient) to obtain >98% purity, with structural confirmation via ¹H NMR (δ 5.02 ppm, s, -CH₂-) and LC-MS (m/z 332.2 [M+H]⁺) .
Table 2: Optimized Synthetic Routes to Key Fragments
Structural Fragment | Preferred Method | Yield | Key Parameters |
---|---|---|---|
Benzo[d]oxazol-2(3H)-one core | Cyclization of o-aminophenol with triphosgene | 85% | Pyridine catalyst, 0°C → RT, 12h |
4-(Benzyloxy)benzyl bromide | Bromination of 4-(benzyloxy)toluene | 91% | NBS, AIBN, CCl₄ reflux, 6h |
Hybrid coupling | N-Alkylation under Mitsunobu conditions | 75% | DIAD/PPh₃, THF, 0°C → RT, 24h |
Systematic structural optimization of the benzyloxy domain reveals critical structure-activity relationship (SAR) principles governing MAO-B affinity. The para-benzyloxy configuration demonstrates 320-fold greater MAO-B inhibition (IC₅₀ = 1.4 nM) versus meta-substituted analogues, attributed to optimal positioning for hydrogen bonding with FAD cofactors [3]. Benzyloxy-to-piperazine replacement enhances G protein-coupled receptor (GPCR) engagement, particularly for serotonin 5-HT₁A receptors (Kᵢ = 12 nM). Introduction of electron-withdrawing groups (e.g., 4-CN, 4-NO₂) on the terminal phenyl ring boosts MAO-B inhibition 4-fold by reducing electron density at the benzylic methylene, while 5-methyl substitution on the benzoxazolone core enhances GABA_A binding by 60% through hydrophobic pocket filling [6]. Molecular modeling confirms that 2,4-dichloro substitution on the benzyl ring establishes halogen bonds with Tyr398 and Tyr326 residues in the MAO-B active site, reducing IC₅₀ to sub-nanomolar levels (0.22 nM) [5] [3].
Table 3: SAR of Benzyloxy/Piperazine Modifications
Substituent Position | Modification | MAO-B IC₅₀ | 5-HT₁A Kᵢ | GABA_A EC₅₀ |
---|---|---|---|---|
Para-benzyloxy (parent) | None | 1.4 nM | >10,000 nM | 420 nM |
Meta-benzyloxy | Positional isomer | 450 nM | >10,000 nM | 380 nM |
4-CN-benzyloxy | Electron-withdrawing group | 0.35 nM | 850 nM | 510 nM |
Piperazine-ethyl | Basic nitrogen incorporation | 8.2 nM | 12 nM | >1,000 nM |
5-Me-benzoxazolone | Core methylation | 1.1 nM | >10,000 nM | 170 nM |
The benzoxazolone scaffold exhibits orthogonal reactivity at three distinct sites: N3 alkylation, C6 electrophilic substitution, and oxazolone ring opening/functionalization. N-Alkylation proceeds with exceptional chemoselectivity using silver oxide-mediated reactions (Ag₂O, RBr, DMF, 60°C), achieving >95% N3-regioselectivity due to the oxazolone nitrogen's enhanced nucleophilicity [6]. Electrophilic bromination occurs exclusively at C6 (benzoxazolone numbering) under mild conditions (Br₂, AcOH, RT), producing 6-bromo derivatives essential for Suzuki-Miyaura cross-coupling (e.g., with 4-carboxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C). Crucially, ring-opening hydrolysis is controlled by pH: alkaline conditions (NaOH 2M, EtOH/H₂O) cleave the oxazolone to 2-aminophenol derivatives, while acidic hydrolysis (HCl 6M) generates unstable isocyanate intermediates that rearrange to quinazolinones [7]. Recent advances utilize trichloroacetyl chloride/triethylamine systems for one-pot oxazolone regeneration from hydrolyzed intermediates under ambient conditions, enabling sequential functionalization strategies [7].
Table 4: Chemoselective Modification Pathways
Reaction Site | Reagent | Product Class | Chemoselectivity | Application |
---|---|---|---|---|
N3 | Ag₂O, RBr, DMF | 3-alkylbenzoxazolones | >95% | Pharmacophore spacing optimization |
C6 | Br₂, AcOH | 6-halobenzoxazolones | 100% | Cross-coupling handle |
C4/C7 | HNO₃/H₂SO₄, 0°C | 4-nitro derivatives | 85% | Electron-deficient systems |
Oxazolone ring | NaOH/EtOH/H₂O then R-NCO | 1,3-disubstituted ureas | 78% | Hybrid scaffold generation |
Benzylic methylene | NBS, AIBN, CCl₄ | Bromomethyl derivatives | 90% | Precursor to piperazine hybrids |
The strategic incorporation of these synthetic and optimization principles enables precise tuning of 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one's dual-targeting capabilities, establishing it as a versatile scaffold for neuropharmacological agent development.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: